methyl N-[4-({3-[(2H-1,3-benzodioxol-5-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate
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Overview
Description
Methyl N-[4-({3-[(2H-1,3-benzodioxol-5-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate is a complex organic compound that features a benzodioxole ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-({3-[(2H-1,3-benzodioxol-5-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine.
Coupling Reactions: The benzodioxole and piperidine rings are coupled using a carbamoylation reaction, where the benzodioxole is treated with a carbamoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbamate group, converting it to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced carbamate derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, methyl N-[4-({3-[(2H-1,3-benzodioxol-5-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying enzyme mechanisms and protein interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[4-({3-[(2H-1,3-benzodioxol-5-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic amino acids in proteins, while the piperidine ring can form hydrogen bonds with polar residues. The sulfonyl group can participate in covalent bonding with nucleophilic sites on enzymes, leading to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Methyl N-[4-(phenylcarbamoyl)piperidin-1-yl]carbamate: Lacks the benzodioxole ring, making it less effective in certain biological interactions.
Methyl N-[4-({3-[(2H-1,3-benzodioxol-5-yl)carbamoyl]piperidin-1-yl}carbonyl)phenyl]carbamate: Contains a carbonyl group instead of a sulfonyl group, altering its reactivity and interaction with biological targets.
Uniqueness
Methyl N-[4-({3-[(2H-1,3-benzodioxol-5-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate is unique due to the presence of the benzodioxole ring, which enhances its ability to interact with aromatic amino acids and its potential for forming stable complexes with proteins. The sulfonyl group also provides additional reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl N-[4-[3-(1,3-benzodioxol-5-ylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S/c1-29-21(26)23-15-4-7-17(8-5-15)32(27,28)24-10-2-3-14(12-24)20(25)22-16-6-9-18-19(11-16)31-13-30-18/h4-9,11,14H,2-3,10,12-13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSSGMBTFGHDCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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